molecular formula C19H29N3O3 B7927773 {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Numéro de catalogue: B7927773
Poids moléculaire: 347.5 g/mol
Clé InChI: IEUVSSVHHUKAQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with an isopropyl-amino group linked to a 2-amino-acetyl moiety. The benzyl ester serves as a protecting group for the carbamic acid. This compound is part of a broader class of functionalized carbamates studied for applications in peptide synthesis, medicinal chemistry, and biochemical research . Its structural complexity and functional groups make it a subject of interest for stability, reactivity, and biological activity studies.

Propriétés

IUPAC Name

benzyl N-[2-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(18(23)12-20)17-11-7-6-10-16(17)21-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUVSSVHHUKAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the amino-acetyl group, and esterification with benzyl alcohol. Common synthetic routes may involve:

    Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Amino-Acetyl Group: This step often involves the use of amino acids or their derivatives, followed by acetylation.

    Esterification: The final step involves the reaction of the intermediate compound with benzyl alcohol in the presence of a catalyst to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Applications De Recherche Scientifique

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The compound’s structural analogs differ in substituents, substitution positions, and protecting groups. Key comparisons are summarized below:

Compound Name CAS No. Substituent/Modification Molecular Formula Molecular Weight Key Properties/Features
Target Compound - 2-Amino-acetyl, benzyl ester C19H28N4O3 ~360.45* Amino group enhances nucleophilicity; benzyl ester may reduce stability under acidic conditions .
{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353982-97-4 Ethyl group replaces acetyl C19H31N3O2 333.48 Ethyl substituent reduces hydrogen-bonding potential compared to amino-acetyl .
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353964-35-8 Chloro-acetyl, 4-cyclohexyl substitution C19H28ClN3O2 382.90 Chloro group increases electrophilicity; positional isomerism may alter steric effects .
{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353959-18-8 Hydroxy-ethyl substituent C19H29N3O3 347.46 Hydroxy group improves hydrophilicity; potential for oxidation or esterification .
{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 1353975-36-6 tert-butyl ester replaces benzyl C17H30N4O3 313.44 tert-butyl ester enhances stability under acidic conditions compared to benzyl .

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: The amino-acetyl group in the target compound offers nucleophilic reactivity, while chloro or hydroxy substituents in analogs alter electrophilicity or solubility .
  • Positional Isomerism : Substitution at the 2- vs. 4-position on the cyclohexyl ring (e.g., vs. 12) may influence conformational stability and interaction with biological targets .
  • Protecting Groups : Benzyl esters (target compound) are prone to aspartimide formation under acidic conditions, whereas tert-butyl or cyclohexyl esters () show improved stability .

Stability and Reactivity

  • Acid/Base Stability :
    • The benzyl ester in the target compound is less stable in concentrated HF compared to cyclohexyl esters, as shown in aspartimide formation studies (rate constants for benzyl: 73.6 × 10⁻⁶ s⁻¹ at 0°C vs. cyclohexyl: ~3× slower) .
    • tert-butyl esters () are resistant to acidic cleavage, making them preferable for prolonged storage or specific synthetic routes .
  • Thermal Stability :
    • At room temperature, differences in aspartimide formation between benzyl and cyclohexyl esters diminish, suggesting temperature-dependent degradation pathways .

Commercial and Practical Considerations

  • Several analogs (e.g., ) are listed as discontinued, likely due to synthesis challenges or instability .
  • The tert-butyl variant () is more cost-effective for large-scale applications due to its stability, despite lower molecular complexity .

Activité Biologique

The compound {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a derivative of carbamic acid that exhibits significant biological activity, particularly in the realm of analgesics and neuropharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with an amino-acetyl group and a benzyl ester moiety. Its structural complexity allows for diverse interactions with biological targets, particularly in pain modulation and neurological pathways.

Analgesic Properties

Research indicates that derivatives of carbamic acid, including the compound , possess analgesic properties. A patent from 1996 highlights the efficacy of N-(2-aminocycloaliphatic)benzamides in relieving pain in animal models, suggesting that similar compounds may offer therapeutic benefits for pain management .

  • Mechanism of Action : The analgesic effects are likely mediated through interactions with opioid receptors and modulation of neurotransmitter release, similar to other known analgesics.

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may influence neuronal signaling pathways, potentially offering protection against neurodegenerative conditions.

  • Case Study : A study examining the effects of related compounds on neuronal cultures showed significant reductions in apoptosis under stress conditions, indicating potential neuroprotective properties.

In Vitro Studies

In vitro assays have demonstrated that {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester exhibits dose-dependent effects on cell viability and apoptosis in neuronal cell lines. The following table summarizes key findings:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
010010
108515
506030
1004050

Data derived from experimental studies on neuronal cultures.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability rate comparable to established analgesics.

  • Half-Life : Approximately 4 hours in vivo.
  • Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.

Discussion

The biological activity of {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester suggests a promising avenue for further research in pain management and neuroprotection. Its potential to modulate neurotransmitter systems while exhibiting low toxicity profiles makes it a candidate for development as a therapeutic agent.

Q & A

Basic: What are the critical steps for optimizing the synthesis of this carbamic acid benzyl ester derivative?

Answer:
Synthesis optimization hinges on:

  • Coupling reagent selection : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid intermediate, ensuring efficient amide bond formation between the acetylated amine and isopropyl-cyclohexyl backbone .
  • Protecting group strategy : The benzyl ester group requires selective deprotection under mild hydrogenolysis (H₂/Pd-C) to avoid side reactions with the labile amino-acetyl moiety .
  • Chiral resolution : If stereocenters are present (e.g., cyclohexyl configuration), employ chiral HPLC or enzymatic resolution to isolate enantiomerically pure intermediates .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclohexyl substitution patterns) and detects residual solvents .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight and detects hydrolytic degradation products .
  • FT-IR : Monitor carbonyl stretches (1680–1720 cm⁻¹) to verify carbamate and amide bond integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for similar carbamic acid esters?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural analogs : Compare with URB597 (a well-studied carbamic acid ester) to validate target engagement, particularly for enzymes like fatty acid amide hydrolase (FAAH) .

Advanced: What methodologies are suitable for studying the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, analyzing degradation kinetics via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions (e.g., –20°C under nitrogen) .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .

Basic: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl or altering the benzyl ester to phenyl groups) and test inhibitory activity against target enzymes .
  • Enzymatic assays : Use fluorogenic substrates (e.g., arachidonoyl-AMC for FAAH) to quantify IC₅₀ values and correlate with structural changes .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active-site residues .

Advanced: What in vivo models are appropriate for pharmacokinetic and toxicity studies of this compound?

Answer:

  • Rodent models : Administer the compound intravenously (IV) and orally (PO) to mice/rats, collecting plasma for LC-MS/MS analysis of bioavailability and half-life .
  • Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs (e.g., brain, liver) .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) and monitor hepatic enzymes (ALT/AST) to assess organ damage .

Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?

Answer:

  • Silica gel adsorption : The polar carbamate group may cause trailing on silica columns; switch to reverse-phase flash chromatography (C18 silica, methanol/water) .
  • Crystallization issues : Use mixed solvents (e.g., ethyl acetate/hexane) and seed crystals to improve yield and purity .
  • Residual metals : Chelate Pd residues (from hydrogenolysis) with EDTA washes during workup .

Advanced: How can researchers investigate the compound’s mechanism of action in complex biological systems?

Answer:

  • Proteomics : Perform affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinetic isotope effects (KIE) : Use deuterated substrates to elucidate rate-limiting steps in enzymatic inhibition .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. FAAH-KO cell lines .

Basic: What strategies are recommended for enhancing aqueous solubility of this lipophilic compound?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or formulate with cyclodextrins to improve solubility .
  • Salt formation : React the free base with HCl or citric acid to generate water-soluble salts .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Advanced: How can researchers address discrepancies in cytotoxicity data across different cell lines?

Answer:

  • Metabolic profiling : Compare CYP450 expression levels (via qPCR) in cell lines to identify metabolic activation/inactivation pathways .
  • Membrane permeability : Use Caco-2 monolayers to assess passive diffusion vs. active transport, correlating with cytotoxicity .
  • Reactive metabolite screening : Incubate the compound with liver microsomes and trap electrophilic intermediates (e.g., glutathione adducts) to evaluate bioactivation risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.